N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

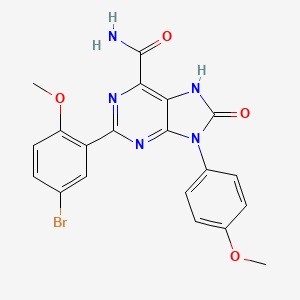

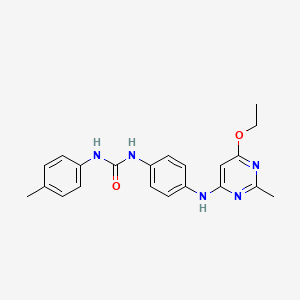

“N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C17H18F3N3O2 . It has a molecular weight of 368.35 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, can be achieved through a one-pot synthesis-arylation strategy . This involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The structure also includes a trifluoromethyl group attached to a benzamide group .Chemical Reactions Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, like this compound, has traditionally depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involves cyclohexyl or benzyl isocyanide and benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones through Ugi reactions. These compounds represent a novel class of pseudopeptidic [1,2,4]triazines, suggesting a synthetic pathway that may be relevant for derivatives of N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

The reaction of benzamide oxime with N, N'-dicyclohexylcarbodiimide resulted in the formation of 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole, highlighting a method that could potentially be adapted for the synthesis of related compounds, including N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide (Kawashima & Tabei, 1986).

Anticancer Applications

- A study on the design, synthesis, and anticancer evaluation of a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of similar structures for therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Material Science Applications

- New aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units synthesized showed good thermal stability and solubility, with potential applications in the development of thin flexible films with significant mechanical strength. These findings can inform research on materials with similar structural motifs for industrial applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).

Antimicrobial and Antiplasmodial Activities

- Thiosemicarbazide derivatives used for synthesizing various heterocyclic compounds showed antimicrobial activity, demonstrating the utility of incorporating specific functional groups for targeted biological properties. This highlights a research area that could be explored with N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-4-(trifluoromethyl)benzamide derivatives (Elmagd, Hemdan, Samy, & Youssef, 2017).

Direcciones Futuras

1,2,4-oxadiazole motifs are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are currently being investigated for their activity as anticancer, antimicrobial, and antiviral agents . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propiedades

IUPAC Name |

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c1-11-21-15(25-23-11)16(9-3-2-4-10-16)22-14(24)12-5-7-13(8-6-12)17(18,19)20/h5-8H,2-4,9-10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQTUUVHPAQMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2608761.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2608763.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2608767.png)

![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)

![Tert-butyl 2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)

![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2608781.png)